TCID
Overview
Description
4,5,6,7-Tetrachloroindan-1,3-dione, commonly referred to as TCID, is a potent and selective inhibitor of neuronal ubiquitin C-terminal hydrolase L3 (UCH-L3). This compound has garnered significant attention due to its ability to diminish glycine transporter GlyT2 ubiquitination in brainstem and spinal cord primary neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrachloroindan-1,3-dione typically involves the chlorination of indan-1,3-dione. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride under controlled temperatures to ensure selective chlorination at the 4,5,6, and 7 positions of the indan-1,3-dione ring.
Industrial Production Methods: In industrial settings, the production of 4,5,6,7-Tetrachloroindan-1,3-dione may involve large-scale chlorination processes with stringent control over reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrachloroindan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated indan-1,3-dione derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrachloroindan-1,3-dione derivatives with additional oxygen-containing functional groups, while reduction may produce partially dechlorinated indan-1,3-dione compounds.
Scientific Research Applications
4,5,6,7-Tetrachloroindan-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in studies involving the ubiquitin-proteasome system, particularly in the inhibition of UCH-L3.
Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases due to its ability to modulate protein ubiquitination.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of 4,5,6,7-Tetrachloroindan-1,3-dione involves the inhibition of UCH-L3, an enzyme that plays a crucial role in the ubiquitin-proteasome system. By inhibiting UCH-L3, TCID reduces the ubiquitination of glycine transporter GlyT2 in neurons, which can affect neurotransmitter regulation and neuronal function .
Comparison with Similar Compounds
4,5,6,7-Tetrachloroindan-1,3-dione is unique in its high selectivity for UCH-L3 over other ubiquitin hydrolases such as UCH-L1. Similar compounds include:
4,5,6,7-Tetrachloroindan-1,3-dione derivatives: These compounds share the core structure but differ in the substitution pattern or additional functional groups.
Other UCH inhibitors: Compounds like LDN-57444 and NU6027 also inhibit ubiquitin hydrolases but with different selectivity profiles and potencies.
The uniqueness of 4,5,6,7-Tetrachloroindan-1,3-dione lies in its potent and selective inhibition of UCH-L3, making it a valuable tool for studying the ubiquitin-proteasome system and its role in various biological processes .
Properties
IUPAC Name |
4,5,6,7-tetrachloroindene-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2Cl4O2/c10-6-4-2(14)1-3(15)5(4)7(11)9(13)8(6)12/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLAOWFFKWRNHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2Cl4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369561 | |
Record name | 4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30675-13-9 | |
Record name | 4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
- Viral replication: Researchers use TCID50 to assess the ability of a virus to replicate in different cell types and under various conditions. [, , , ]
- Vaccine development: this compound50 is crucial for determining the potency of viral vaccines and assessing their effectiveness in inducing an immune response. [, , , , ]
- Antiviral drug efficacy: This method helps evaluate the effectiveness of antiviral drugs in inhibiting viral replication and reducing viral load. [, , ]
Q1: What is TCID50?
A1: this compound50 stands for 50% Tissue Culture Infective Dose. It represents the dilution of a virus required to infect 50% of a specific cell culture. It is a common method to quantify infectious virus titers. [, , ]
Q2: How is TCID50 determined?
A2: Serial dilutions of a virus-containing sample are prepared and added to susceptible cell cultures. After an incubation period, the cultures are examined for cytopathic effects (CPE), which are visible changes in the cells caused by viral infection. The dilution at which 50% of the cultures show CPE is used to calculate the this compound50. [, , ]
Q3: Why is TCID50 important in virology research?
A3: this compound50 is crucial for various aspects of virology research, including studying viral replication, evaluating vaccine efficacy, and assessing the effectiveness of antiviral drugs. [, , , , ]
Q4: Can you provide examples of how TCID50 is used in research?
A4: * In a study on influenza virus infectivity, researchers used this compound50 to determine how different fatty acid compositions in cell cultures affected viral production. []* Researchers investigated the virulence of different isolates of Piscirickettsia salmonis in coho salmon by determining the cumulative mortality rates at various this compound50 doses. []* A study evaluated the immunogenicity of a rabies vaccine by measuring the seroconversion rates in mice, foxes, and dogs after administering different this compound50 doses via various routes. []
Q5: What are the limitations of the TCID50 assay?
A5: The this compound50 assay can be time-consuming and labor-intensive. It also relies on the visual observation of CPE, which can be subjective and prone to variability. Furthermore, the assay requires standardized cell lines and culture conditions to ensure accurate and reproducible results. [, , ]
Q6: Are there alternative methods to quantify infectious virus titers?
A6: Yes, alternative methods include plaque assays, which count the number of virus-induced plaques formed on a cell monolayer, and quantitative PCR (qPCR), which measures the amount of viral nucleic acid present in a sample. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.